molecular formula C11H13IN4O3 B12382302 (2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine

(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine

Cat. No.: B12382302
M. Wt: 376.15 g/mol
InChI Key: LIIIRHQRQZIIRT-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine is a synthetic nucleoside analog It is structurally similar to adenosine but with modifications that include the replacement of the nitrogen atom at the 7-position with a carbon atom and the addition of an iodine atom at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:

    Halogenation: Introduction of the iodine atom at the 7-position.

    Deoxygenation: Removal of the hydroxyl group at the 2’-position.

    Deaza Modification: Replacement of the nitrogen atom with a carbon atom at the 7-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced with other functional groups using nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger nucleoside analogs.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the nucleoside.

Scientific Research Applications

(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of (2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 7-position can affect the compound’s interaction with enzymes and other proteins, potentially leading to inhibition of viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    7-Deazaadenosine: Lacks the iodine atom but has a similar deaza modification.

    2’-Deoxyadenosine: Similar structure but without the deaza modification and iodine atom.

    7-Iodo-7-deazaadenosine: Contains the iodine atom but not the deoxy modification.

Uniqueness

(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine is unique due to the combination of the deaza modification, deoxy modification, and the presence of the iodine atom. This unique structure can result in distinct biological activities and chemical reactivity compared to other nucleoside analogs.

Properties

Molecular Formula

C11H13IN4O3

Molecular Weight

376.15 g/mol

IUPAC Name

(2S,3S,5S)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7-,8-/m0/s1

InChI Key

LIIIRHQRQZIIRT-FXQIFTODSA-N

Isomeric SMILES

C1[C@@H]([C@@H](O[C@@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.